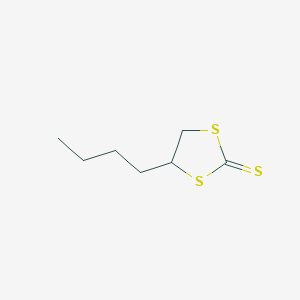![molecular formula C17H20ClNO2 B12594226 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride CAS No. 646516-64-5](/img/structure/B12594226.png)
1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride is a chemical compound known for its unique structure and properties. It is a pyridinium salt, which means it contains a positively charged pyridine ring. The compound is characterized by the presence of a butyl group and a 3,4-dihydroxyphenyl group attached to the pyridine ring through an ethenyl linkage.
Métodos De Preparación
The synthesis of 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-vinylpyridine and 3,4-dihydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Formation of Intermediate: The initial reaction between 4-vinylpyridine and 3,4-dihydroxybenzaldehyde leads to the formation of an intermediate compound.
Quaternization: The intermediate is then subjected to quaternization using butyl chloride, resulting in the formation of this compound.
Análisis De Reacciones Químicas
1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of oxidized products with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced products with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions. Its unique structure makes it valuable for the development of new chemical compounds and materials.
Biology: In biological research, the compound is studied for its potential as an antioxidant and anti-inflammatory agent. It has shown promise in protecting cells from oxidative stress and reducing inflammation.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role in the treatment of certain diseases. It has shown potential as a drug candidate for conditions such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. .
Mecanismo De Acción
The mechanism of action of 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress and inflammation.
Pathways: The compound affects multiple cellular pathways, including those related to antioxidant defense and inflammatory response.
Comparación Con Compuestos Similares
1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other pyridinium salts and derivatives of 3,4-dihydroxyphenyl compounds. Examples include 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridinium bromide and 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridinium iodide.
Propiedades
Número CAS |
646516-64-5 |
|---|---|
Fórmula molecular |
C17H20ClNO2 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
4-[2-(1-butylpyridin-1-ium-4-yl)ethenyl]benzene-1,2-diol;chloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-2-3-10-18-11-8-14(9-12-18)4-5-15-6-7-16(19)17(20)13-15;/h4-9,11-13,20H,2-3,10H2,1H3;1H |
Clave InChI |
OQERAGTYFSZATE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+]1=CC=C(C=C1)C=CC2=CC(=C(C=C2)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


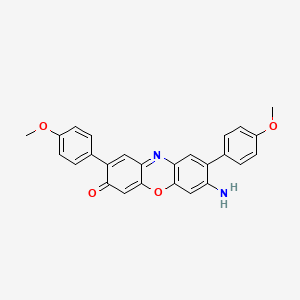
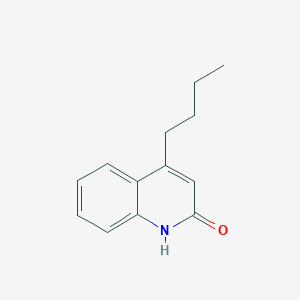
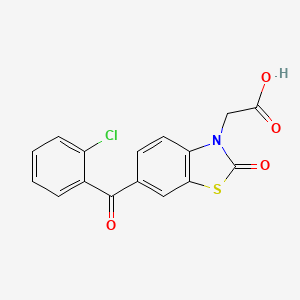
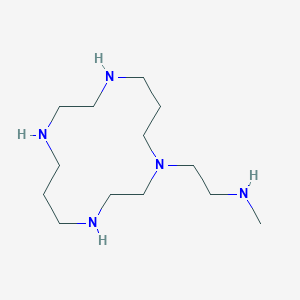
![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
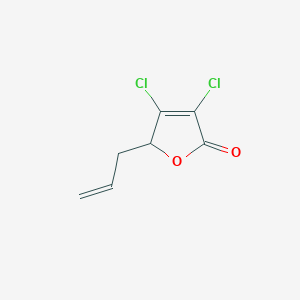
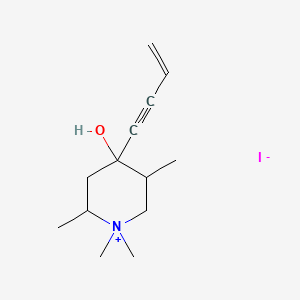
![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
